molecular formula C25H31NO6 B1670188 Deflazacort CAS No. 14484-47-0

Deflazacort

Cat. No.: B1670188
CAS No.: 14484-47-0
M. Wt: 441.5 g/mol
InChI Key: FBHSPRKOSMHSIF-GRMWVWQJSA-N
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Mechanism of Action

Target of Action

Deflazacort is a corticosteroid prodrug . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .

Mode of Action

This compound is metabolized to its active form, 21-desacetylthis compound . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body . The exact mechanism by which this compound exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown but likely occurs via its anti-inflammatory and immunosuppressive activities .

Biochemical Pathways

This compound’s anti-inflammatory and immunosuppressive actions are likely to involve a variety of biochemical pathways. For instance, it has been shown to inhibit both the proliferation of mononuclear cells derived from human peripheral blood and the release of inflammatory cytokines by these cells . It can also inhibit chemotaxis, superoxide anion generation, and chemiluminescence of human polymorphonuclear leukocytes .

Pharmacokinetics

This compound is rapidly absorbed and subsequently hydrolyzed to its active form, 21-desacetylthis compound . Following oral administration, the median time to peak plasma concentration is about 1 hour . This compound is characterized by a favourable pharmacokinetic profile .

Result of Action

The primary therapeutic effect of this compound is to delay the onset of muscle-related complications resulting from DMD . This prolongs the lives of children diagnosed with this disease and exerts less harmful effects on bone health and weight than other steroid medications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown that this compound, prednisone, and prednisolone are strong P-glycoprotein (P-gp) substrates . P-gp is a protein that pumps foreign substances out of cells, and it plays a crucial role in drug absorption and distribution . Therefore, factors that affect P-gp activity could potentially influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Deflazacort interacts with the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects . The active metabolite, 21-desacetylthis compound, binds to the glucocorticoid receptor, influencing the transcription of target genes that encode proteins involved in inflammatory responses .

Cellular Effects

This compound influences various cellular processes. It can inhibit the proliferation of human peripheral blood mononuclear cells and the release of certain cytokines by these cells . This compound also exerts anti-inflammatory activity, likely improving various symptoms, including muscle weakness and cardiorespiratory symptoms in DMD patients .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into the active metabolite, 21-desacetylthis compound, by plasma esterases . This metabolite then binds to the glucocorticoid receptor, exerting its anti-inflammatory and immunosuppressive effects .

Temporal Effects in Laboratory Settings

Long-term treatment with this compound may cause unwanted effects . These side effects may go away during treatment as the body adjusts to the medicine

Dosage Effects in Animal Models

In an animal model study, this compound was found to have a negative impact on the cardiomyopathy rescue, possibly by boosting motor activity

Metabolic Pathways

After oral ingestion, this compound is deacetylated at position 21 by plasma esterases, producing the active metabolite 21-deflazacort . This metabolite is then further metabolized by CYP3A4 to inactive metabolite products .

Transport and Distribution

The volume of distribution of this compound has been determined to be 204 ± 84 L

Preparation Methods

Deflazacort is synthesized through a multi-step chemical process. One common method involves the use of 16(17)-epoxy prednisolone as a starting material. This compound undergoes a series of reactions, including hydroxylation and acetylation, to produce this compound . The process typically involves the following steps:

Chemical Reactions Analysis

Deflazacort undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylamine, acetic anhydride, chromic anhydride, and various organic solvents. The major products formed from these reactions are typically hydroxylated and acetylated derivatives of this compound .

Comparison with Similar Compounds

Deflazacort is often compared to other corticosteroids such as prednisone, prednisolone, and dexamethasone. Some key differences include:

Similar compounds include:

  • Prednisone
  • Prednisolone
  • Dexamethasone
  • Hydrocortisone
  • Methylprednisolone

This compound’s unique profile makes it a valuable option for managing chronic inflammatory and autoimmune conditions with a reduced risk of adverse effects .

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHSPRKOSMHSIF-GRMWVWQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020378
Record name Deflazacort
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Deflazacort is a corticosteroid prodrug with an active metabolite, 21-deflazacort, which binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects on the body. The exact mechanism by which deflazacort exerts its therapeutic effects in patients with DMD is unknown but likely occurs via its anti-inflammatory activities.
Record name Deflazacort
Source DrugBank
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CAS No.

14484-47-0
Record name Deflazacort
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Deflazacort [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deflazacort
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11921
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Record name Deflazacort
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Record name Deflazacort
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Record name DEFLAZACORT
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Melting Point

>215 C
Record name Deflazacort
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URL https://www.drugbank.ca/drugs/DB11921
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Deflazacort?

A1: this compound, a glucocorticoid prodrug, exerts its effects by first being metabolized into its active metabolite, 21-desacetyl this compound (21-desDFZ) []. 21-desDFZ then binds to the glucocorticoid receptor, initiating a cascade of downstream effects.

Q2: How does this compound differ from Prednisone in its mechanism of action?

A2: While both this compound and Prednisone are glucocorticoids, they exhibit differences in their gene expression profiles []. Research suggests that this compound may activate gene probes that potentially prevent obesity, while Prednisone may activate probes associated with weight gain [].

Q3: Does this compound influence muscle regeneration in Duchenne Muscular Dystrophy (DMD)?

A3: Research in mdx mice, a model for DMD, suggests that this compound promotes myogenic repair and muscle fiber growth, potentially by increasing the fusion of muscle precursors to myotubes and enhancing laminin expression []. This pro-regenerative effect is observed to be more pronounced with this compound compared to Prednisone [].

Q4: How does this compound affect mitochondrial function in DMD?

A4: Studies in mdx mice indicate that this compound treatment can enhance mitochondrial respiration by increasing the levels of electron transport chain complexes and ATP synthase []. It may also improve calcium uniport in skeletal muscle mitochondria, potentially by influencing the calcium uniporter subunit composition [].

Q5: What is the chemical structure of this compound?

A5: this compound is a synthetic oxazoline derivative of prednisolone. Its chemical structure is characterized by a 16α–17α–2 methyloxazolinic ring [].

Q6: Are there any known catalytic properties or applications of this compound?

A6: The provided research papers do not discuss any catalytic properties or applications of this compound. The focus remains on its pharmacological properties and therapeutic potential.

Q7: Is there any research on computational chemistry, modeling, or SAR studies related to this compound?

A7: While the provided research papers primarily focus on in vivo and in vitro studies of this compound, they don't delve into detailed computational chemistry, modeling, or SAR analyses.

Q8: What is known about the stability and formulation of this compound?

A8: Research indicates that this compound can be micronized to improve its dissolution rate and uniformity in oral preparations []. Techniques like freeze-drying have been explored to enhance its solubility by complexation with β-cyclodextrin [].

Q9: What are the key pharmacokinetic parameters of this compound?

A10: this compound exhibits high oral bioavailability []. Following oral administration in monkeys, the main metabolite, 21-desacetyl this compound, is eliminated from plasma with a half-life of 2-3.5 hours [].

Q10: Does this compound interact with other drugs?

A11: Studies in rabbits demonstrated a pharmacokinetic interaction between this compound and erythromycin, resulting in altered this compound clearance and half-life []. This highlights the importance of considering potential drug interactions in clinical practice.

Q11: What preclinical models have been used to study this compound's efficacy in DMD?

A12: The mdx mouse, a genetic model of DMD, is widely used to evaluate the efficacy of this compound. Studies have demonstrated that this compound treatment improves muscle function, reduces muscle damage, and enhances muscle regeneration in mdx mice [, ].

Q12: Are there known resistance mechanisms to this compound?

A12: The provided research papers do not provide specific information regarding resistance mechanisms to this compound.

Q13: What are the main side effects associated with this compound use?

A15: While the focus of this document is not on side effects, it's important to acknowledge that glucocorticoid therapy, including this compound, can lead to adverse effects. Research indicates that weight gain and behavioral changes might be less pronounced with this compound compared to Prednisone, while bone health and cataract development may be of greater concern [].

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